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Epoxy resins are fundamental in electronic packaging, but their dielectric properties often fall short for 5G+
applications. Traditional hardeners generate polar hydroxyl groups during curing, increasing dielectric
constant (Dk) and loss (Df). Diallyl-based active ester (DAAE) hardeners address this by curing epoxy resins
without producing hydroxyl groups, resulting in superior dielectric, thermal, and mechanical properties ideal

for high-frequency communications [1].

Synthesis of Diallyl-Based Active Ester (DAAE)

The synthesis is a straightforward, single-step esterification [1]:

¢ Reaction: Diallyl bisphenol A (DABA) reacts with benzoyl chloride.

e Procedure: The reaction is conducted in a mixture of toluene and an aqueous sodium hydroxide
solution, using tetrabutylammonium bromide (TBAB) as a catalyst. The crude product is purified
through washing and recrystallization from anhydrous ethanol.

¢ Confirmation: Successful synthesis is confirmed by Fourier-Transform Infrared (FT-IR) spectroscopy
(appearance of ester carbonyl peak at 1740 cm~1, disappearance of O-H broad peak) and nuclear
magnetic resonance (NMR) [1].

Properties and Performance of Cured DAAE-Epoxy Composites

Cured DA AE-epoxy composite films (DAAE-ECFs) exhibit an excellent combination of properties [1].
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Table 1: Dielectric and Thermal Properties of DAAE-ECF's

Property Value/Performance Conditions

Dielectric Constant (DKk) ~3.0 At 20 GHz, 25°C

Dissipation Factor (Df) ~0.005 At 20 GHz, 25°C

Water Absorption 0.27-0.6 wt% After immersion (RT water 24h/boiling
water 1h)

Decomposition Temp. (Tys9) ~390 °C 5% weight loss

Coeff. of Thermal Expansion ~51 ppm/°C Below glass transition

(CTE)

Glass Transition Temp. (Tg) ~175 °C -

Experimental Protocol: Fabrication of Epoxy Composite Films

(DAAE-ECFs)

This protocol outlines the process for creating and testing epoxy composite films cured with DAAE [1].

Workflow Overview:
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Step 1: Prepare Mixture
Epoxy, DAAE, SiO2, additives

:

Step 2: Ball-Milling
Homogenize mixture

.

Step 3: Blade Coating
Apply film to substrate

:

Step 4: Drying
Remove solvents

'

Step 5: Thermal Curing
Cross-linking reaction

.

Step 6: Characterization
Dielectric, thermal, mechanical tests

Click to download full resolution via product page
Diagram 1: Experimental workflow for DAAE-ECF fabrication.

Materials:

e Epoxy Resin: Novolac epoxy resin (e.g., RDPN-636).

e Hardeners: DAAE (synthesized as above).

¢ Fillers: Silicon Dioxide (SiOz).

¢ Additives: Catalysts (e.g., 2-methylimidazole), solvents (e.g., Methyl Ethyl Ketone - MEK).

e Equipment: Ball mill, blade coater, drying oven, curing oven, FT-IR, NMR, impedance analyzer, TGA,
DMA[1].

Detailed Steps:
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e Formulation and Mixing: Weigh the epoxy resin, DAAE hardener, SiO: fillers, and a catalyst (e.g.,
0.04 parts per hundred of resin of 2-methylimidazole). A typical solvent is methyl ethyl ketone (MEK).
Combine them in a suitable container [1].

¢ Homogenization: Place the mixture in a ball mill for several hours to achieve a homogenous
dispersion.

¢ Film Casting: Use a blade coater to apply the homogenized mixture onto a release paper or other
suitable substrate to form a wet film of uniform thickness.

¢ Drying: Place the coated film in an oven at a moderate temperature (e.g., 80-100°C) for several
minutes to remove the solvents.

e Thermal Curing: Cure the dried film in an oven using a stepped temperature profile. A recommended
protocol is 80°C for 30 minutes, followed by 130°C for 30 minutes, and finally 180°C for 60
minutes to complete the cross-linking reaction [1].

¢ Post-treatment and Testing: Peel the cured film from the substrate and proceed with
characterization.

Characterization Methods:

¢ Dielectric Properties: Measure Dk and Df using a broadband dielectric spectrometer or impedance
analyzer across a frequency range (e.g., 5-20 GHz) [1].

¢ Thermal Stability: Analyze using Thermogravimetric Analysis (TGA) to determine decomposition
temperature (Tysos)-

e Thermo-Mechanical Properties: Use Dynamic Mechanical Analysis (DMA) to find the glass
transition temperature (Tg) and storage modulus. Thermomechanical Analysis (TMA) determines the

Coefficient of Thermal Expansion (CTE) [1].
e Water Absorption: Measure the weight change of film samples after immersion in room-temperature
water for 24 hours and boiling water for 1 hour [1].

Conclusion and Future Outlook

Diallyl-based active esters represent a significant advancement in formulating high-performance epoxy
composites for demanding electronic applications. Their ability to enable low dielectric loss, high thermal
stability, and low water absorption meets the critical requirements for 5G and future communication
technologies. Future research may focus on optimizing the diallyl chemistry further and exploring its

integration with other novel polymer systems [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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